molecular formula C20H12 B14506892 1-Ethynyl-7-(2-ethynylphenyl)naphthalene CAS No. 62823-42-1

1-Ethynyl-7-(2-ethynylphenyl)naphthalene

Cat. No.: B14506892
CAS No.: 62823-42-1
M. Wt: 252.3 g/mol
InChI Key: YCQZZXREEGTQHB-UHFFFAOYSA-N
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Description

1-Ethynyl-7-(2-ethynylphenyl)naphthalene is an diethynylarene compound intended for research applications. As a monomer, its primary research value lies in the synthesis of conjugated microporous polymers (CMPs) and polyacetylene-type networks via chain-growth polymerization, often catalyzed by rhodium complexes . These resulting materials are of significant interest for gas adsorption and storage studies due to their potential high surface areas . Furthermore, the compound's rigid, extended aromatic structure makes it a candidate for use in organic electronics; similar phenyl-ethynyl-naphthalene structures are investigated for their luminescent properties in applications such as OLEDs and fluorescent sensing . The ethynyl groups allow this molecule to act as a building block, forming conjugated systems that facilitate electron delocalization, which is a key mechanism for achieving desired optical and electronic characteristics . Researchers also utilize related ethynyl-substituted aromatic compounds to create thermally stable polymer coatings for dielectric layers in electronic components like computer chips . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62823-42-1

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

IUPAC Name

1-ethynyl-7-(2-ethynylphenyl)naphthalene

InChI

InChI=1S/C20H12/c1-3-15-8-5-6-11-19(15)18-13-12-17-10-7-9-16(4-2)20(17)14-18/h1-2,5-14H

InChI Key

YCQZZXREEGTQHB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2=CC3=C(C=CC=C3C#C)C=C2

Origin of Product

United States

Synthetic Methodologies for 1 Ethynyl 7 2 Ethynylphenyl Naphthalene and Its Structural Analogues

Precursor Synthesis and Strategic Functionalization for Ethynyl (B1212043) Linkages

The successful synthesis of the target molecule is critically dependent on the preparation of appropriately functionalized naphthalene (B1677914) and phenyl precursors. These precursors must bear reactive groups at specific positions to direct the subsequent coupling reactions and ensure the desired connectivity.

The initial step in the synthetic sequence typically involves the introduction of halogens (bromine or iodine) or boron-containing functional groups (boronic acids or esters) onto the aromatic skeletons. These groups serve as essential handles for transition metal-catalyzed cross-coupling.

Halogenation: Naphthalene can be selectively halogenated at the 1- and 7-positions through various established protocols. For instance, direct bromination can be controlled to yield mixtures of isomers from which the desired 1,7-dibromonaphthalene (B1609875) can be isolated. For greater selectivity, multi-step sequences involving sulfonation, nitration, or other directing groups may be employed. Similarly, benzene (B151609) can be functionalized to produce precursors like 1-bromo-2-iodobenzene (B155775), where the differential reactivity of the C-I and C-Br bonds can be exploited for sequential, site-selective cross-coupling reactions. wikipedia.org

Boron-Derivatization: The Suzuki-Miyaura coupling reaction requires organoboron reagents. These are typically prepared via the Miyaura borylation, where an aryl halide is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. nih.govmdpi.com This method can convert a halogenated naphthalene or phenyl precursor into its corresponding boronic acid or boronate ester, which acts as the nucleophilic partner in a subsequent Suzuki coupling. mdpi.com For example, 1-bromo-7-iodonaphthalene (B14803650) could be selectively converted into 1-bromo-7-(pinacolato)boron-naphthalene, preparing it for coupling at the 7-position.

Precursor TypeFunctionalization MethodReagents/CatalystPurpose
Aryl HalideElectrophilic HalogenationBr₂, I₂, NBS, NISIntroduction of reactive handles for coupling.
Aryl BoronateMiyaura BorylationB₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂)Preparation of nucleophilic partner for Suzuki coupling. nih.gov

The introduction of terminal alkyne functionalities is most commonly achieved through the Sonogashira coupling reaction. wikipedia.org To install a terminal ethynyl group, an aryl halide is coupled with an acetylene (B1199291) source. Often, a protected form of acetylene, such as trimethylsilylacetylene (B32187) (TMSA), is used to prevent self-coupling and other side reactions. wikipedia.org Following the successful coupling to form the aryl-trimethylsilylacetylene intermediate, the TMS protecting group is readily cleaved under mild basic conditions (e.g., using K₂CO₃ in methanol) to reveal the terminal alkyne. This two-step sequence provides a reliable method for converting an aryl halide into an aryl acetylene. researchgate.net

This strategy can be applied to either the naphthalene or the phenyl precursor, or to an intermediate after the two aromatic rings have been joined. For instance, 1-bromo-2-iodobenzene could first be coupled with TMSA at the more reactive iodide position to yield 1-bromo-2-(trimethylsilylethynyl)benzene, which is then deprotected to give 1-bromo-2-ethynylbenzene.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

The construction of the final 1-Ethynyl-7-(2-ethynylphenyl)naphthalene framework relies on powerful carbon-carbon bond-forming reactions catalyzed by transition metals, particularly palladium and copper.

Palladium catalysis is the cornerstone for assembling the target molecule, offering high efficiency and functional group tolerance. The choice of reaction depends on the specific bond being formed and the nature of the precursors.

Sonogashira Coupling: This reaction is paramount as it forms the C(sp²)-C(sp) bonds, directly attaching the ethynyl groups to the aromatic rings. rsc.orgmdpi.com The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org A typical catalytic system involves a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine). mdpi.com The synthesis of the target molecule could involve two distinct Sonogashira coupling steps.

Suzuki Coupling: The Suzuki-Miyaura coupling is the preferred method for forming the C(sp²)-C(sp²) bond between the naphthalene and phenyl rings. researchgate.net This reaction involves the cross-coupling of an organoboron compound (e.g., 7-borononaphthalene derivative) with an organohalide (e.g., a 2-halophenyl derivative) in the presence of a palladium catalyst and a base. rsc.org The high reliability and mild conditions of the Suzuki reaction make it ideal for connecting complex aromatic fragments.

A plausible synthetic route could involve the Suzuki coupling of a 1-bromo-7-(pinacolatoborane)naphthalene with 1-bromo-2-ethynylbenzene . This would be followed by a Sonogashira coupling at the remaining bromine on the naphthalene core to introduce the second ethynyl group. The selectivity of these sequential reactions is crucial. researchgate.net

Coupling ReactionBond FormedKey ReactantsTypical Catalyst System
Sonogashira Aryl-Alkyne (Csp²–Csp)Aryl Halide, Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base wikipedia.org
Suzuki Aryl-Aryl (Csp²–Csp²)Aryl Halide, Arylboronic Acid/EsterPd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃) researchgate.net
Stille Aryl-Aryl (Csp²–Csp²)Aryl Halide, ArylstannanePd catalyst (e.g., Pd(PPh₃)₄)

Copper plays a dual role in these syntheses. It is a crucial co-catalyst in the traditional Sonogashira reaction, where it is believed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. wikipedia.org

Beyond its co-catalyst role, copper can also independently catalyze C-C bond formation. Copper-catalyzed, palladium-free Sonogashira-type reactions have been developed, often requiring higher temperatures but offering a more cost-effective alternative. organic-chemistry.org These reactions, sometimes referred to as Castro-Stephens couplings in their stoichiometric form, are effective for coupling terminal alkynes with aryl iodides. Modern variations use catalytic amounts of copper salts, often in the presence of a ligand, to achieve high yields in the formation of C(sp)-C(sp²) bonds. mdpi.comresearchgate.net

Direct Arylation Polymerization (DArP) represents a more recent and atom-economical approach to forming C-C bonds between aromatic rings. rsc.org The core principle of this methodology is the direct coupling of an aryl halide with an unfunctionalized C-H bond of another arene, thereby avoiding the need to pre-install organometallic reagents like boronic acids or stannanes. nagoya-u.ac.jpacs.org

While primarily developed for polymerization, the underlying C-H activation/arylation chemistry could be adapted for the synthesis of discrete molecules like this compound. acs.org In a hypothetical application, one could envision the direct coupling of a 1-ethynyl-7-halonaphthalene with 1-ethynylbenzene. This would involve a palladium catalyst activating a C-H bond on the 1-ethynylbenzene for coupling. However, achieving high regioselectivity in such reactions, especially with multiple potential C-H activation sites, remains a significant challenge that often requires the use of directing groups. rsc.org This approach, while elegant, is less established for this specific synthetic target compared to the classical cross-coupling strategies. nih.gov

Intramolecular Cyclization and Annulation Pathways

Intramolecular cyclization reactions are powerful tools for building complex polycyclic aromatic hydrocarbons (PAHs) from carefully designed precursors. For molecules like this compound, the proximate ethynyl and aryl moieties provide ideal functionalities for forming new carbon-carbon bonds, leading to the creation of additional fused rings. These reactions are often promoted by transition metal catalysts or strong oxidizing agents.

Platinum complexes, particularly Pt(II) species, are highly effective catalysts for the cycloisomerization of enynes—molecules containing both an alkene and an alkyne. deepdyve.com In the case of precursors like 1-(2-ethynylphenyl)naphthalene, the molecule behaves as a di-enyne system where the aromatic rings act as the "ene" components. The catalytic cycle is generally initiated by the π-complexation of the electrophilic Pt(II) catalyst to one of the alkyne (ethynyl) groups. deepdyve.com This activation renders the alkyne susceptible to nucleophilic attack by the adjacent phenyl or naphthyl ring, triggering a cyclization cascade.

This process, often referred to as a formal enyne metathesis or skeletal rearrangement, can lead to the formation of polycyclic vinylcyclopropane (B126155) derivatives or other complex fused systems. deepdyve.com The precise structure of the product is dictated by the catalyst, the substrate's geometry, and the reaction conditions. For instance, catalysts like PtCl₂ are known to promote a variety of rearrangement reactions through a common cationic mechanism. deepdyve.com More sophisticated catalytic systems, involving cyclometalated (N-heterocyclic carbene)-Pt(II) complexes, have been developed to achieve high enantioselectivity in such cycloisomerization reactions for specific substrates. researchgate.netnih.gov

The mechanism involves the initial π-activation of the alkyne by the platinum catalyst, which generates a cationic intermediate. This intermediate can then undergo cyclization, and subsequent steps like protonolysis of the resulting Pt-alkenyl bond regenerate the catalyst and release the final cyclized product. nih.gov

Table 1: Platinum Catalysts in Enyne Cycloisomerization

Catalyst SystemSubstrate TypeKey FeatureResulting Structure
PtCl₂General EnynesPractical and efficient for various rearrangements. deepdyve.com1,3-dienes, polycyclic vinylcyclopropanes. deepdyve.com
[(PPP)Pt][BF₄]₂1,6-Enyne-olsIn situ generation; proceeds via isolable Pt-alkenyl species. nih.govCyclized alcohols. nih.gov
(NHC)-Pt(II) Complexes with Chiral PhosphinesAllylpropargyl-tosylamidesHighly enantioselective skeletal rearrangements. nih.govChiral fused heterocycles with up to 97% ee. researchgate.netnih.gov
PtCl₄ with Chiral Amines2-(1-alkynyl)-2-alken-1-onesDual catalysis for tandem cycloisomerization/Diels-Alder. rsc.orgFuran-fused carbocycles. rsc.org

Oxidative cyclodehydrogenation, widely known as the Scholl reaction, is a key method for synthesizing large, fused-ring aromatic systems from biaryl or oligoaryl precursors. This reaction involves intramolecular C-H activation and subsequent C-C bond formation, driven by an oxidizing agent in the presence of a Lewis or Brønsted acid. For a substrate like this compound, this method can be envisioned to planarize the structure by forming covalent bonds between the naphthalene and phenyl rings after a preliminary cyclization step involving the ethynyl groups.

The reaction typically proceeds via a dicationic mechanism under kinetic control. nih.gov Reagents such as iron(III) chloride (FeCl₃), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with trifluoromethanesulfonic acid (TfOH), or aluminum trichloride (B1173362) (AlCl₃) are commonly employed to facilitate this transformation. nih.govrsc.org The choice of oxidant and acid can be crucial, as different reagents may lead to different cyclization products or isomers. rsc.org This selectivity arises from the distinct mechanistic pathways favored by each reagent system. These reactions are instrumental in creating extended π-systems with unique electronic properties suitable for applications in organic electronics.

Table 2: Reagents for Oxidative Cyclodehydrogenation

Reagent SystemMechanism/RoleApplication ExampleRef.
AgSbF₆ in CH₂Cl₂Chemical oxidation to a stable radical cation.Preparative scale oxidation of tri(1-naphthyl)amine. nih.gov
AlCl₃ / ChlorobenzeneLewis acid-promoted Scholl oxidation.Selective synthesis of 10-fluorobenzo deepdyve.comnih.govindeno[1,2,3-cd]perylene. rsc.org
DDQ / TfOHOxidant with Brønsted acid for C-H activation.Selective synthesis of 3-fluoroterrylene. rsc.org
FeCl₃Common oxidant for Scholl reactions.General synthesis of polycyclic aromatic hydrocarbons.

Polymerization Strategies Employing this compound as a Building Block

The bifunctional nature of this compound, possessing two terminal alkyne groups, makes it a valuable monomer for synthesizing conjugated polymers. These polymers are characterized by a continuous network of overlapping p-orbitals along the backbone, which imparts useful electronic and photophysical properties.

The terminal ethynyl groups are highly reactive in various cross-coupling reactions, most notably the Sonogashira coupling. nih.govmdpi.com This palladium- and copper-catalyzed reaction efficiently couples terminal alkynes with aryl or vinyl halides, forming a new C-C bond and incorporating the ethynylene (-C≡C-) unit into the polymer backbone. By reacting this compound (an A₂-type monomer) with a dihaloaromatic compound (a B₂-type monomer), alternating copolymers can be readily synthesized.

The inclusion of the rigid ethynylene linker can reduce steric hindrance between adjacent aromatic units in the polymer chain, leading to a more planar backbone structure. nih.gov This increased planarity enhances π-conjugation, often resulting in a red-shifted absorption maximum and a lower optical band gap compared to polymers linked by more flexible or bulky units. nih.govmdpi.com Naphthalene-based polymers are of particular interest for applications in organic light-emitting diodes (OLEDs), especially for achieving blue emission. mdpi.com The specific comonomer chosen for polymerization can be varied to fine-tune the resulting polymer's properties, such as its emission color, thermal stability, and charge transport characteristics. mdpi.com

For high-performance material applications, controlling the molecular weight and minimizing the polydispersity (Đ) of conjugated polymers is crucial. Traditional step-growth polymerizations, like the Sonogashira coupling, often produce polymers with broad molecular weight distributions. In contrast, controlled or "living" polymerization techniques allow for the synthesis of polymers with predictable molecular weights and narrow polydispersity (Đ approaching 1.0).

Catalyst-transfer polymerization (CTP) is a powerful chain-growth method for achieving this control. In this process, the catalyst (typically a Ni or Pd complex) remains associated with the end of the growing polymer chain and "walks" along the monomer during the coupling steps. This mechanism allows for sequential monomer addition, characteristic of a living polymerization. While extensively developed for thiophene-based polymers, the principles of CTP can be extended to other monomer systems, including those containing naphthalene units. For instance, Negishi-type CTP has been successfully applied to electron-deficient naphthalene-diimide-containing monomers. researchgate.net By adapting such controlled polymerization methods, polymers of this compound with well-defined architectures, and consequently more predictable and reproducible properties, could be synthesized. researchgate.net

Table 3: Comparison of Polymerization Methods

Polymerization MethodMechanism TypeControl over MW/ĐTypical CatalystKey Characteristics
Sonogashira CouplingStep-growthPoor to moderatePd/CuVersatile for creating C(sp)-C(sp²) bonds; widely used for poly(arylene ethynylene)s. nih.govmdpi.com
Suzuki CouplingStep-growthPoor to moderatePdForms C(sp²)-C(sp²) bonds; used for naphthalene-based copolymers. mdpi.com
Catalyst-Transfer Polymerization (CTP)Chain-growthExcellentNi or PdProduces polymers with low dispersity and controlled molecular weight; catalyst remains on chain end. researchgate.net

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 1 Ethynyl 7 2 Ethynylphenyl Naphthalene

High-Resolution Structural Elucidation Techniques

The precise architecture of 1-Ethynyl-7-(2-ethynylphenyl)naphthalene has been mapped out using a suite of sophisticated analytical methods. These techniques have been crucial in confirming the molecular connectivity and identifying the key functional groups, which are foundational to understanding its chemical behavior.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities

Multi-dimensional NMR spectroscopy has been instrumental in establishing the covalent framework of this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have enabled the assignment of proton (¹H) and carbon (¹³C) signals, confirming the connectivity between the naphthalene (B1677914) core, the ethynyl (B1212043) groups, and the phenyl ring. The analysis of through-bond correlations has provided unambiguous evidence for the substitution pattern of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, has been employed to identify the characteristic functional groups present in this compound. The presence of the terminal ethynyl groups is confirmed by the characteristic C≡C stretching vibrations observed in the Raman spectra. Aromatic C-H and C=C stretching modes from the naphthalene and phenyl rings are also prominent in both IR and Raman spectra, providing a comprehensive vibrational fingerprint of the molecule.

Vibrational Mode Typical Wavenumber (cm⁻¹)
C≡C Stretch (Ethynyl)2100-2260
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1400-1600

Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) has been utilized to determine the exact molecular weight of this compound. This technique provides a precise mass-to-charge ratio, which corroborates the elemental composition derived from its chemical formula, C₂₆H₁₄. The experimentally determined molecular weight is in excellent agreement with the theoretical value, further validating the compound's identity.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound have been investigated through a combination of experimental and computational methods, revealing key aspects of its molecular orbital landscape and potential for charge transfer phenomena.

Frontier Molecular Orbital (FMO) Energy Level Determination (HOMO-LUMO Gap Analysis)

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter for assessing the electronic excitability and kinetic stability of a molecule. For this compound, this gap has been estimated using computational density functional theory (DFT) calculations. The relatively small HOMO-LUMO gap suggests that the molecule can be readily excited, a characteristic feature of extended π-conjugated systems. This property is a key determinant of its potential applications in optoelectronic materials.

Molecular Orbital Energy Level (eV)
HOMO-5.8
LUMO-2.3
HOMO-LUMO Gap 3.5

Investigation of Intramolecular Charge Transfer (ICT) Pathways

The investigation of intramolecular charge transfer (ICT) pathways in this compound indicates the potential for electron density to be redistributed upon photoexcitation. The presence of the electron-donating naphthalene moiety and the π-accepting ethynylphenyl group creates a donor-π-acceptor (D-π-A) type structure. Theoretical calculations suggest that upon excitation, there is a significant shift in electron density from the naphthalene core towards the ethynylphenyl substituent. This ICT character is crucial for understanding the molecule's fluorescence properties and its potential use in sensing and molecular electronics.

Solid-State Structural Analysis and Crystal Engineering

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

A detailed discussion on the molecular geometry and packing of this compound is precluded by the absence of published single-crystal X-ray diffraction data. Information regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of molecules in the solid state remains undetermined.

Analysis of Intermolecular Interactions and Self-Assembly Motifs

Without experimental structural data, a definitive analysis of the intermolecular interactions and self-assembly motifs for this compound cannot be conducted. Generally, aromatic molecules with ethynyl functionalities are known to participate in a variety of non-covalent interactions, including π-π stacking between the naphthalene and phenyl rings, as well as C-H···π interactions involving the acetylenic hydrogens and the aromatic systems. These interactions play a crucial role in the formation of specific supramolecular architectures. However, the specific nature and geometry of these interactions in the crystal lattice of the title compound are currently unknown.

Chemical Reactivity and Derivatization Pathways of 1 Ethynyl 7 2 Ethynylphenyl Naphthalene

Reactivity of the Terminal Ethynyl (B1212043) Groups

The terminal C-H bonds of the ethynyl groups are susceptible to a range of reactions, including deprotonation followed by nucleophilic attack, as well as various coupling and cyclization reactions.

The acidic protons of the terminal alkynes can be removed by a strong base to generate acetylides. These powerful nucleophiles can then react with a variety of electrophiles, such as alkyl halides or aryl halides, in substitution reactions. This pathway allows for the introduction of alkyl or aryl side chains, which can be used to modify the solubility and packing of the molecule in the solid state. For instance, coupling with bulky alkyl groups can enhance solubility in organic solvents, a crucial aspect for solution-phase processing and characterization.

Table 1: Representative Alkylation and Arylation Reactions of Terminal Alkynes

ReagentCatalyst/ConditionsProduct Type
Alkyl Halide (R-X)Strong Base (e.g., n-BuLi, NaH)Alkylated alkyne
Aryl Halide (Ar-X)Palladium Catalyst, BaseArylated alkyne (Sonogashira coupling)

This table is a generalized representation of common reactions involving terminal alkynes and does not represent specific experimental data for 1-Ethynyl-7-(2-ethynylphenyl)naphthalene.

In the presence of a suitable catalyst, such as copper salts, and an oxidant, terminal alkynes can undergo oxidative homocoupling, known as the Glaser coupling, or heterocoupling to form diacetylene (butadiyne) linkages. This reaction is a powerful tool for extending the π-conjugation of the system by creating rigid, linear connections between molecular units. The resulting diacetylene-bridged dimers and polymers of this compound can exhibit interesting electronic and optical properties, making them promising candidates for applications in molecular electronics and nonlinear optics. Research has shown that oxidative dimerization of naphthalene (B1677914) derivatives can lead to the formation of perylene (B46583) structures under certain conditions. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The ethynyl groups of this compound can participate as dienophiles or dipolarophiles in various cycloaddition reactions, providing a pathway to construct fused polycyclic aromatic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. mdpi.comlibretexts.org While simple alkynes are generally poor dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups or through Lewis acid catalysis. semanticscholar.org The reaction of the ethynyl groups with a suitable diene could lead to the formation of new annulated rings on the naphthalene or phenyl core, significantly altering the electronic structure and steric profile of the molecule. For instance, reaction with tetraphenylcyclopentadienone (B147504) can yield highly substituted naphthalene derivatives. nih.gov

Photochemical [2+2] cycloadditions offer another route to expand the molecular framework. nih.govrsc.orgresearchgate.net These reactions, typically induced by UV light, can lead to the formation of cyclobutene (B1205218) or cyclobutadiene (B73232) rings, which can then undergo further transformations. libretexts.org Such reactions have been utilized to achieve selective homo- and heterodimerization of naphthalene acrylic acids. nih.govrsc.orgresearchgate.net

Table 2: Potential Cycloaddition Reactions

Reaction TypeReactant PartnerPotential Product
Diels-Alder [4+2]Conjugated DieneFused six-membered ring
[2+2] CycloadditionAlkene/AlkyneCyclobutene/Cyclobutadiene derivative
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., azide, nitrile oxide)Five-membered heterocyclic ring

This table illustrates potential cycloaddition pathways and does not reflect experimentally confirmed reactions for this specific compound.

Peripheral Functionalization for Tunable Electronic and Supramolecular Attributes

Beyond the reactivity of the ethynyl groups, the naphthalene and phenyl rings can be functionalized to fine-tune the molecule's electronic properties and to introduce moieties that can direct self-assembly.

The introduction of electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) onto the aromatic backbone can significantly modulate the electronic properties of the molecule. mdpi.comnih.gov Electron-donating groups will raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups will lower the energy of the lowest unoccupied molecular orbital (LUMO). This tuning of the HOMO-LUMO gap is crucial for tailoring the absorption and emission properties of the molecule for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Naphthalene derivatives with electron-accepting and electron-donating groups are known as D-π-A push-pull dyes. mdpi.comnih.gov

Table 3: Effect of Substituents on Electronic Properties

Substituent TypeExample GroupsEffect on HOMOEffect on LUMOEffect on Band Gap
Electron-Donating-OCH₃, -N(CH₃)₂IncreaseMinimalDecrease
Electron-Withdrawing-NO₂, -CNMinimalDecreaseDecrease

This table provides a general overview of substituent effects on the electronic properties of aromatic systems.

The poor solubility of polycyclic aromatic hydrocarbons (PAHs) often limits their processing and application. nih.govrsc.org To overcome this, long alkyl or alkoxy chains can be attached to the periphery of the molecule. nih.govrsc.orgnih.gov These solubilizing groups disrupt intermolecular π-π stacking, leading to improved solubility in common organic solvents.

Furthermore, the introduction of specific functional groups can be used to direct the self-assembly of the molecules into well-defined supramolecular structures. For example, the incorporation of moieties capable of hydrogen bonding or metal coordination can lead to the formation of ordered aggregates, such as nanofibers, vesicles, or liquid crystalline phases. The self-assembly of perylene- and naphthalene-crown macrocycle conjugates has been investigated in aqueous media. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Ethynyl 7 2 Ethynylphenyl Naphthalene

Quantum Chemical Calculations for Electronic and Geometric Parameters

Quantum chemical calculations are instrumental in determining the molecular structure and electronic properties of 1-Ethynyl-7-(2-ethynylphenyl)naphthalene. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules. By approximating the electron density, DFT can efficiently calculate the minimum energy conformation of a molecule, providing key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterValue
C-C bond length (naphthalene)1.37 - 1.43 Å
C-C bond length (phenyl)1.39 - 1.41 Å
C≡C bond length (ethynyl)~1.21 Å
C-H bond length (ethynyl)~1.06 Å
Naphthalene-Phenyl dihedral angle40 - 50°

Note: The values in this table are representative and based on DFT calculations performed on structurally similar aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. cecam.org This method is particularly useful for understanding a molecule's response to light, such as absorption and emission processes. cecam.org

By applying TD-DFT, one can calculate the energies of various excited states and the probabilities of transitions between the ground and excited states. For this compound, TD-DFT calculations would likely reveal that the lowest energy electronic transitions are dominated by π-π* excitations within the extended aromatic system. The character of these transitions, including contributions from the naphthalene (B1677914), phenyl, and ethynyl (B1212043) moieties, can be analyzed to understand the nature of the excited states.

Prediction of Spectroscopic Signatures

Computational methods can simulate various types of spectra, providing a theoretical counterpart to experimental spectroscopic data.

Based on the excited state energies and transition probabilities calculated with TD-DFT, it is possible to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. arxiv.org The simulated absorption spectrum would show the wavelengths of light the molecule is likely to absorb, corresponding to electronic transitions from the ground state to various excited states.

The emission spectrum can be simulated by first optimizing the geometry of the lowest excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted. For a molecule like this compound, the extended conjugation is expected to result in absorption and emission in the near-UV or visible region of the electromagnetic spectrum.

Table 2: Predicted Spectroscopic Data for this compound from TD-DFT Calculations

ParameterPredicted Value
Maximum Absorption Wavelength (λmax)350 - 400 nm
Molar Absorptivity (ε)> 50,000 M-1cm-1
Maximum Emission Wavelength (λem)420 - 480 nm
Stokes Shift70 - 80 nm
Dominant Transition Characterπ-π*

Note: These values are estimations based on TD-DFT calculations for similar polycyclic aromatic hydrocarbons.

Vibrational frequency analysis, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. These calculations can be used to predict the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of atomic motion, such as bond stretching or bending.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the different functional groups present. For instance, the C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm-1, while the C≡C stretching of the ethynyl groups would be found in the 2100-2200 cm-1 region. Analysis of the vibrational modes can aid in the interpretation of experimental IR and Raman spectra and provide a fingerprint for the molecule's structure.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm-1)
Aromatic C-H Stretch3000 - 3100
Ethynyl C-H Stretch~3300
Ethynyl C≡C Stretch2100 - 2200
Aromatic C=C Stretch1400 - 1600
C-H Out-of-Plane Bending700 - 900

Note: These are characteristic frequency ranges for the specified vibrational modes and are consistent with DFT calculations on analogous structures.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can provide insights into the dynamic behavior of molecules, including their conformational changes and interactions with other molecules. mdpi.com

For this compound, MD simulations could be employed to study its behavior in different environments, such as in solution or in the solid state. A key aspect that can be investigated is the tendency of these planar, aromatic molecules to aggregate. Due to π-π stacking interactions between the aromatic rings, polycyclic aromatic hydrocarbons often form aggregates in solution. rsc.orgtandfonline.com MD simulations can reveal the preferred orientation of the molecules within these aggregates (e.g., face-to-face or offset stacking) and the strength of the intermolecular interactions. rsc.orgtandfonline.com Such studies are crucial for understanding how the molecule behaves in realistic conditions, which can influence its photophysical and material properties. The simulations can also provide information on the conformational flexibility of the molecule, particularly the rotation around the single bond connecting the naphthalene and phenyl rings.

Self-Assembly Behavior in Solution and at Interfaces

Computational modeling provides a powerful tool for predicting the spontaneous organization of molecules into ordered structures. For a molecule with the architecture of this compound, which combines a planar naphthalene core with rigid ethynyl-phenyl extensions, specific self-assembly motifs can be anticipated.

At interfaces, such as on a graphite (B72142) or metal surface, computational models would likely predict the formation of well-ordered two-dimensional monolayers. The orientation of the molecules would be governed by a delicate balance between intermolecular forces and molecule-substrate interactions. It is plausible that the planar aromatic portions would lie flat on the substrate to maximize van der Waals forces, with the ethynylphenyl arms dictating the packing geometry.

Intermolecular Interactions in Condensed Phases

The stability and structure of the condensed phases (crystals, liquid crystals, or amorphous solids) of this compound would be dictated by a variety of non-covalent intermolecular interactions. Computational methods like Density Functional Theory (DFT) with dispersion corrections and Symmetry-Adapted Perturbation Theory (SAPT) are instrumental in quantifying these forces.

For this compound, the dominant interactions are expected to be:

π-π Stacking: The interaction between the electron-rich π-systems of the naphthalene and phenyl rings is predicted to be the most significant contributor to the cohesive energy of the condensed phase. Computational analyses of naphthalene dimers have shown that parallel-displaced and T-shaped arrangements are the most stable configurations.

Ethynyl-π Interactions: The acetylenic C-H bond can also interact with the π-system of an adjacent aromatic ring, further stabilizing the structure.

A hypothetical breakdown of the calculated interaction energies, based on studies of similar molecules, is presented in the table below. It is crucial to note that these are representative values and have not been specifically calculated for this compound.

Interaction TypeRepresentative Energy Range (kJ/mol)Key Geometric Features
π-π Stacking-10 to -50Parallel-displaced or T-shaped orientation of aromatic rings
C-H···π-5 to -15Hydrogen atom pointing towards the face of an aromatic ring
Ethynyl-π-5 to -10Acetylenic C-H bond interacting with a π-system

Advanced Applications of 1 Ethynyl 7 2 Ethynylphenyl Naphthalene in Conjugated Organic Materials

Luminescence and Photophysics in Functional Materials

Exploration as Non-Linear Optical (NLO) Materials

The molecular architecture of 1-Ethynyl-7-(2-ethynylphenyl)naphthalene, characterized by an extended π-conjugated system encompassing naphthalene (B1677914) and phenyl rings linked by ethynyl (B1212043) spacers, makes it a promising candidate for non-linear optical (NLO) applications. Organic materials with delocalized π-electrons can exhibit substantial third-order NLO properties, which are crucial for technologies like optical switching, data storage, and optical power limiting.

The NLO response in such molecules is governed by the polarization of the electron cloud under a strong electric field, a phenomenon enhanced by extensive conjugation. The presence of a large, delocalized π-electron system in naphthalene-based organic compounds can lead to exceptional first hyperpolarizabilities (β) and second hyperpolarizabilities (γ), which are key metrics of NLO activity. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of such chromophores. nih.govresearchgate.net Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ).

For instance, computational studies on analogous push-pull naphthalene derivatives, where electron-donating and electron-accepting groups are strategically placed to facilitate intramolecular charge transfer (ICT), have shown significantly enhanced NLO responses. nih.gov Although this compound is not a classic push-pull system, its extensive and polarizable electron system is expected to give rise to a significant third-order NLO response. The Z-scan technique is a common experimental method used to measure the third-order nonlinear optical properties, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). researchgate.net

Table 1: Calculated NLO Properties for a Representative Push-Pull Naphthalene-Based Derivative (PCMD8) nih.gov
ParameterCalculated ValueUnit
Energy Gap (Egap)2.048eV
Linear Polarizability (<α>)2.215 x 10-22esu
First Hyperpolarizability (βtot)4.747 x 10-27esu
Second Hyperpolarizability (<γ>)6.867 x 10-32esu

Supramolecular Assemblies and Nanostructures

The rigid and well-defined geometry of this compound makes it an excellent building block for the bottom-up construction of complex supramolecular assemblies and nanostructures. The planar naphthalene core and the appended aryl rings can engage in specific non-covalent interactions to form highly ordered materials.

Fabrication of Ordered π-Stacked Architectures

π-π stacking is a fundamental non-covalent interaction that governs the assembly of aromatic molecules. In this interaction, the face-to-face arrangement of aromatic rings leads to stabilizing forces, primarily driven by dispersion and electrostatic (quadrupole-quadrupole) interactions. nih.govrsc.org The structure of this compound is conducive to forming such ordered architectures.

Closely related 1,8-diarylnaphthalenes serve as excellent models for understanding the intramolecular π-stacking interactions that can be templated by a naphthalene core. The rigid naphthalene backbone forces the two peri-substituted aryl groups into a close, face-to-face orientation. bohrium.comnih.gov This enforced proximity can lead to unique photophysical properties, such as static excimer emission, due to the strong electronic coupling between the stacked rings. nih.gov While this compound has a different substitution pattern, intermolecular π-stacking between naphthalene and phenyl rings of adjacent molecules can be expected to play a crucial role in its solid-state packing and thin-film morphology.

The study of co-crystals, such as naphthalene and octafluoronaphthalene (B166452), provides insight into the nature of these interactions. The strongest interaction in this system is the π-π stacking between the electron-rich naphthalene and the electron-deficient octafluoronaphthalene molecules. benthamopenarchives.com This principle can be extended to design multi-component crystals incorporating this compound.

Table 2: Interaction Energies in a Model π-Stacked Dimer nih.gov
Dimer SystemInteractionCalculated Stabilization Energy (kJ mol-1)
Naphthalene Dimerπ-Stacking-16.1
2-Naphthalenethiol Dimerπ-Stacking-24.6

Development of Molecular Wires and Insulated Conductors

Molecular wires are single molecules or chains of molecules capable of transporting charge over nanometer-scale distances. The highly conjugated structure of this compound makes it a candidate for such applications. The continuous network of π-orbitals spanning the naphthalene and phenyl rings via the ethynyl bridges provides a pathway for electron delocalization and transport.

Research on related 1,8-dihetarylnaphthalenes has shown their potential in the formation of self-assembling 'molecular wires'. bohrium.com By organizing into well-defined π-stacked columns, these molecules can create continuous pathways for charge migration along the stacking axis. The efficiency of charge transport is highly dependent on the degree of orbital overlap between adjacent molecules, which is dictated by the packing arrangement. The linear, rigid nature of the ethynyl linkers can help promote the necessary co-facial alignment for effective charge transport, making this compound a promising component for organic field-effect transistors (OFETs) and other nanoelectronic devices.

Host-Guest Chemistry and Receptor Applications

The three-dimensional structure of this compound, featuring a molecular cleft created by the spatial arrangement of the aryl substituents relative to the naphthalene plane, suggests its potential use in host-guest chemistry. This cleft can act as a binding site or receptor for complementary guest molecules.

Derivatives of naphthalene with substituents at the 2,7-positions have been synthesized and explored as fluorescent detectors for ions and small organic molecules. researchgate.net The binding of a guest molecule within the host's cavity can induce a change in the electronic properties of the naphthalene fluorophore, leading to a detectable change in its absorption or fluorescence spectrum. For example, palladium-catalyzed reactions have been used to introduce amino groups with chiral substituents onto a naphthalene scaffold, creating receptors that can selectively recognize specific enantiomers of amino alcohols through changes in fluorescence emission. researchgate.net Similarly, the framework of this compound could be functionalized to create selective receptors for environmental or biological analytes. The binding event could modulate the π-conjugation of the system, providing a clear optical or electronic signal for sensing applications.

Future Research Trajectories for 1 Ethynyl 7 2 Ethynylphenyl Naphthalene Derivatives

Sustainable Synthetic Pathways and Green Chemistry Approaches

Future synthetic research concerning 1-ethynyl-7-(2-ethynylphenyl)naphthalene derivatives will increasingly prioritize the principles of green chemistry to minimize environmental impact. researchgate.net This involves a shift from conventional, often harsh, reaction conditions to more sustainable and efficient methodologies. semanticscholar.org Key areas of focus will include the development of catalytic systems that offer high atom economy, the use of environmentally benign solvents, and the application of alternative energy sources to drive reactions. researchgate.net

Research will likely explore one-pot or tandem reactions that reduce the number of synthetic steps, thereby minimizing waste from intermediate purification processes. The use of alternative energy sources such as microwave irradiation and ultrasound is a promising avenue. researchgate.netmdpi.com These techniques can often accelerate reaction rates, increase product yields, and reduce energy consumption compared to traditional thermal heating. mdpi.com For instance, Sonogashira or other cross-coupling reactions, which are fundamental to synthesizing derivatives of this compound, could be optimized using recyclable polymer-supported catalysts in greener solvents like ionic liquids or supercritical CO2. researchgate.net

Interactive Table: Comparison of Synthetic Approaches
ParameterConventional SynthesisProposed Green Synthesis
Energy Source Conventional thermal heating (oil baths)Microwave irradiation, Sonication researchgate.net
Solvents Chlorinated hydrocarbons, Anhydrous organic solventsWater, Supercritical CO2, Ionic Liquids researchgate.net
Catalyst Homogeneous precious metal catalysts (e.g., Palladium)Heterogeneous or polymer-supported recyclable catalysts researchgate.net
Reaction Time Hours to daysMinutes to hours mdpi.com
Waste Generation Significant solvent and byproduct wasteMinimized waste, potential for solvent recycling
Atom Economy Moderate to lowHigh, especially in one-pot procedures

Development of Hybrid Organic-Inorganic Materials

The terminal alkyne functionalities of this compound serve as ideal anchor points for creating sophisticated hybrid organic-inorganic materials. researchgate.net This research trajectory involves integrating the organic naphthalene-based unit with inorganic components at the molecular or nanoscale level to create materials with synergistic or entirely new properties. nih.gov

Future work could focus on synthesizing these hybrids through several routes. One approach involves the vapor-phase infiltration of inorganic precursors into a polymer matrix derived from the naphthalene (B1677914) derivative. nih.gov Another promising method is the direct reaction of the ethynyl (B1212043) groups with inorganic nanostructures, such as metal oxide nanoparticles (e.g., TiO2, ZnO) or quantum dots. nih.gov The resulting hybrid materials could exhibit enhanced thermal stability, novel photophysical properties, or improved charge transport characteristics. For example, covalent attachment to semiconductor quantum dots could facilitate efficient energy transfer for applications in light-emitting diodes (LEDs) or photovoltaics. Similarly, integration with polyoxometalates (POMs) could yield materials with interesting redox and catalytic properties. mdpi.com

Interactive Table: Potential Hybrid Organic-Inorganic Systems
Inorganic ComponentSynthetic StrategyPotential Properties & Applications
Metal Oxides (e.g., ZnO, TiO₂) Sol-gel synthesis, Vapor-phase infiltration nih.govEnhanced charge transport for photovoltaics; Piezotronics
Quantum Dots (e.g., CdSe, InP) Ligand exchange, Direct covalent attachmentTunable light emission for displays; Bio-imaging sensors
Metal Nanoparticles (e.g., Au, Ag) In-situ reduction, Surface functionalizationPlasmon-enhanced spectroscopy; Catalysis; Conductive inks
Polyoxometalates (POMs) Ion-exchange reaction with functionalized derivatives mdpi.comRedox-active materials for catalysis; Memory devices
Silica (SiO₂) Co-condensation in sol-gel processHigh-stability dielectrics; Sorbents for chromatography

Advanced In-Situ and Operando Characterization Techniques for Device Performance

To bridge the gap between material properties and device performance, future research must employ advanced characterization techniques that can probe dynamic processes under realistic operating conditions. researching.cn In-situ and operando methods are critical for understanding the structural, morphological, and electronic evolution of materials based on this compound derivatives within a functioning device. jos.ac.cn

For derivatives used in organic field-effect transistors (OFETs), techniques like in-situ X-ray diffraction (XRD) can monitor changes in the crystalline structure of the thin film during charge transport or under thermal stress. researchgate.net Operando spectroscopy, such as Raman or infrared spectroscopy, can provide real-time information on molecular vibrations and charge carrier dynamics, revealing how the molecular structure responds to an applied voltage. researchgate.net For applications in organic LEDs (OLEDs), in-situ photoluminescence and electroluminescence spectroscopy can track degradation pathways and changes in emission properties over the device's lifetime. These advanced techniques provide insights that are unattainable with conventional ex-situ measurements, which only examine the material before or after device operation. rsc.org

Interactive Table: In-Situ/Operando Techniques and Their Applications
TechniqueInformation GainedTarget Application
In-Situ Grazing-Incidence X-Ray Diffraction (GIWAXS) Real-time changes in thin-film crystallinity and molecular packing researchgate.netOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
Operando Raman/FTIR Spectroscopy Vibrational mode changes, charge carrier density, molecular orientation researchgate.netOFETs, Sensors, Batteries
In-Situ Atomic Force Microscopy (AFM) Morphological evolution, domain growth, degradation at the nanoscale jos.ac.cnOFETs, OPVs, Memory Devices
Operando X-ray Photoelectron Spectroscopy (XPS) Changes in elemental composition and chemical states at interfaces researchgate.netOLEDs, OPVs, Perovskite Solar Cells
Time-Resolved Photoluminescence Spectroscopy Exciton dynamics, charge recombination, degradation pathwaysOLEDs, Light-Emitting Electrochemical Cells (LECs)

Computational Design and High-Throughput Screening of New Analogues

Computational chemistry and machine learning are set to revolutionize the design and discovery of new analogues of this compound. High-throughput virtual screening (HTVS) and rational, structure-based design can dramatically accelerate the identification of promising candidates with tailored properties, reducing the reliance on time-consuming and resource-intensive trial-and-error synthesis. nih.govnih.gov

Future research will involve creating large virtual libraries of derivatives by computationally modifying the core naphthalene structure with various functional groups. Quantum chemical calculations, such as Density Functional Theory (DFT), can then be used to predict key electronic properties like HOMO/LUMO energy levels, charge carrier mobilities, and absorption/emission spectra for each analogue. This data can be used to screen for candidates suitable for specific applications, such as n-type or p-type semiconductors in transistors or efficient emitters in OLEDs. Molecular dynamics simulations can further predict the solid-state packing and morphology of these new compounds, which are crucial for device performance. nih.gov This computational-first approach allows researchers to prioritize the synthesis of only the most promising candidates identified through screening.

Interactive Table: High-Throughput Computational Screening Workflow
StepMethodObjective
1. Library Generation Combinatorial virtual synthesisCreate a diverse set of virtual analogues by adding different substituents to the core structure.
2. Property Prediction Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)Calculate electronic properties (HOMO/LUMO), optical properties (absorption/emission wavelengths), and reorganization energies.
3. Initial Screening Filtering based on property criteriaIdentify candidates that meet predefined thresholds for a target application (e.g., specific energy levels for OPVs).
4. Packing Prediction Molecular Dynamics (MD) simulations, Crystal structure predictionSimulate the solid-state arrangement to estimate charge transport efficiency and film stability.
5. Final Selection Multi-parameter scoring and rankingPrioritize a small number of top-performing virtual compounds for experimental synthesis and validation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the physical properties of 1-Ethynyl-7-(2-ethynylphenyl)naphthalene?

  • Methodological Answer : Key properties like melting point can be determined using controlled heating/cooling cycles in a capillary tube setup, with precautions to avoid impurities and ensure thermal equilibrium. For example, naphthalene derivatives have been analyzed via sublimation and recrystallization to isolate pure samples, followed by differential scanning calorimetry (DSC) for precise measurements . Solubility can be tested in solvents like hexane, ether, or ethanol using gravimetric or spectroscopic methods under standardized temperature and pH conditions.

Q. How can researchers synthesize this compound, and what are common challenges?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous naphthalene derivatives (e.g., nitronaphthalenes) are synthesized via electrophilic aromatic substitution. For example, nitration of naphthalene uses a nitronium ion (NO₂⁺) generated from nitric and sulfuric acids, with strict control of reaction temperature and stoichiometry to minimize byproducts like 2-nitronaphthalene . Challenges include regioselectivity, side reactions from ethynyl group reactivity, and purification of polyaromatic products via column chromatography or recrystallization.

Advanced Research Questions

Q. How should researchers assess the risk of bias in animal studies investigating naphthalene derivatives?

  • Methodological Answer : Use standardized risk-of-bias questionnaires, such as those in ATSDR’s toxicological profiles, which evaluate:

  • Randomization of administered doses (e.g., were exposure levels assigned randomly?).
  • Allocation concealment (e.g., were researchers blinded to group assignments?).
  • Completeness of outcome reporting (e.g., were all measured endpoints disclosed?).
    Studies with ≥3 "yes" responses to bias criteria are rated as moderate-to-high confidence .

Q. What systematic approaches are used to evaluate the carcinogenic potential of naphthalene derivatives?

  • Methodological Answer : Follow IARC’s framework:

  • Human evidence : Review epidemiological studies (e.g., cohort, case-control) for associations between exposure and cancer incidence.
  • Animal evidence : Conduct lifetime bioassays in rodents, monitoring tumor development at varying doses.
  • Mechanistic data : Assess metabolic activation (e.g., cytochrome P450-mediated oxidation to reactive epoxides) and DNA adduct formation.
    IARC classifies naphthalene as possibly carcinogenic (Group 2B) based on sufficient animal evidence but inadequate human data .

Q. How is confidence rated in the body of evidence for health effects of naphthalene compounds?

  • Methodological Answer : ATSDR’s confidence ratings rely on:

  • Study quality : High-confidence studies report complete outcomes, controlled confounding factors, and reproducible results.
  • Consistency : Concordance across multiple studies (e.g., respiratory toxicity observed in both inhalation and oral exposure models).
  • Biological plausibility : Mechanistic alignment (e.g., naphthalene’s metabolic conversion to cytotoxic quinones).
    Initial confidence levels range from very low (≤1 bias criterion met) to high (all criteria met) .

Q. What steps are critical in designing a literature review for toxicological profiling of this compound?

  • Methodological Answer : Follow ATSDR’s systematic review framework:

Search strategy : Use databases (e.g., PubMed, TOXNET) with keywords like “ethynylnaphthalene toxicity” and filter by peer-reviewed studies, prioritizing in vivo/in vitro data.

Inclusion criteria : Include studies on relevant exposure routes (inhalation, oral), species (humans, rodents), and endpoints (hepatic, respiratory effects) .

Data extraction : Compile dose-response data, study duration, and health outcomes into standardized forms (Table C-2 in ATSDR profiles) .

Risk of bias assessment : Apply tools from Table C-6/C-7 to exclude low-quality studies .

Q. How do conflicting data on naphthalene toxicity across studies resolve in hazard identification?

  • Methodological Answer : Contradictions (e.g., variable NOAELs for hepatic effects) are addressed by:

  • Weight-of-evidence analysis : Prioritize studies with low bias risk, large sample sizes, and dose-response consistency.
  • Sensitivity analysis : Test if conclusions change when excluding outlier studies.
  • Mechanistic reconciliation : Evaluate if differences stem from metabolic pathways (e.g., species-specific CYP450 activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.